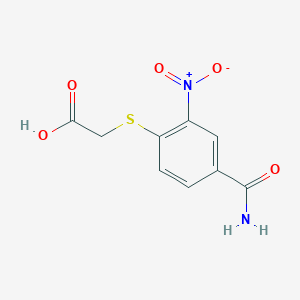

(4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid, also known as 4-CNPA, is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless crystalline solid, which is soluble in water and other organic solvents. 4-CNPA has been used in various fields such as drug discovery, biochemistry, and biotechnology.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Nitrosation and Carbamate Synthesis : Nitrosation of related compounds has led to the creation of azides, which can further react with alcohols or phenols to produce carbamates, a process relevant to (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid (Jakubkene, Stura, & Vainilavicius, 2004).

Anticancer Agent Synthesis : The synthesis of compounds like this compound has implications in the development of potential anticancer agents, as observed in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Molecular Structure Analysis : Studies have explored the molecular structure of similar compounds, investigating hydrogen-bonded molecular ladders, which is essential for understanding the chemical properties of this compound (Glidewell, Low, Skakle, & Wardell, 2002).

Lossen Rearrangement and Urea Synthesis : The Lossen rearrangement technique, demonstrated with related compounds, is relevant for the synthesis of ureas from carboxylic acids, a reaction pathway potentially applicable to this compound (Thalluri, Manne, Dev, & Mandal, 2014).

Application in Biochemistry and Pharmacology

Photoaffinity Labeling : Compounds similar to this compound have been used in photoaffinity labeling, a method to study biological interactions, which could be relevant for this compound as well (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).

Antihypertensive Agents Synthesis : The synthesis of related compounds has led to the discovery of new antihypertensive α-blocking agents, indicating potential pharmacological applications for this compound (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Propiedades

IUPAC Name |

2-(4-carbamoyl-2-nitrophenyl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5S/c10-9(14)5-1-2-7(17-4-8(12)13)6(3-5)11(15)16/h1-3H,4H2,(H2,10,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJOHDDGBAUSSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2436855.png)

![6,7-difluoro-1-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2436863.png)

![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride](/img/structure/B2436864.png)